molecular formula C9H9NO2 B11765420 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde CAS No. 719310-32-4

3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

Cat. No.: B11765420
CAS No.: 719310-32-4
M. Wt: 163.17 g/mol
InChI Key: MDLWSTPFRBDHQK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde (CAS: 200195-15-9) is a heterocyclic aldehyde featuring a benzoxazine core fused with a carbaldehyde group at the 6-position. Its molecular formula is C₉H₇NO₃ (MW: 177.16 g/mol), and it is widely used as a synthetic intermediate in medicinal chemistry and organic synthesis . Key properties include:

  • Solubility: Soluble in DMSO (10 mM stock solution recommended for research use) .
  • Storage: Stable at 2–8°C under anhydrous conditions .
  • Applications: Serves as a precursor for bioactive molecules, such as AZD9977 (a mineralocorticoid receptor modulator) , and antimicrobial or antiviral agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5-6,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLWSTPFRBDHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244425
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719310-32-4
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719310-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization of Aminophenol Derivatives

The oxazine core is frequently constructed via acid-catalyzed cyclization of 2-aminophenol derivatives with carbonyl-containing reagents. For example, reacting 2-amino-4-hydroxybenzaldehyde with glyoxylic acid under acidic conditions yields 3,4-dihydro-2H-benzo[b][1,oxazine-6-carbaldehyde directly. This one-pot method leverages intramolecular dehydration, with yields reaching 65–72% when using HCl in refluxing ethanol.

Reaction Conditions

Starting MaterialReagentCatalystTemperatureYield
2-Amino-4-hydroxybenzaldehydeGlyoxylic acidHCl80°C68%

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. A study demonstrated that heating 2-amino-5-formylphenol with ethyl glyoxylate at 150°C for 15 minutes under microwave conditions produced the target compound in 78% yield, with negligible side products.

Oxidation of Hydroxymethyl Precursors

Lithium Borohydride Reduction Followed by Manganese Dioxide Oxidation

A two-step protocol involves reducing a methyl ester precursor to a hydroxymethyl intermediate, followed by oxidation to the aldehyde. For instance, methyl 3,4-dihydro-2H-benzo[b][1,oxazine-6-carboxylate is reduced with lithium borohydride in tetrahydrofuran (65°C, 20 hours) to yield the hydroxymethyl derivative, which is then oxidized using activated manganese dioxide in dichloroethane (25°C, 12 hours) to furnish the aldehyde in 82% overall yield.

Optimization Data

StepReagentSolventTimeYield
1LiBH₄THF20 h90%
2MnO₂DCE12 h91%

TEMPO-Mediated Oxidation

Alternative oxidation methods employ 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with bis(acetoxy)iodobenzene (BAIB) in acetonitrile/water. This system selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids, achieving 85% yield under mild conditions (0°C to 25°C, 4 hours).

Palladium-Catalyzed Carbonylation

SubstrateCatalystLigandGasSolventYield
6-Bromo-benzo[b]oxazinePd(OAc)₂dpppCO/H₂DMF76%

Role of Base and Solvent

The choice of base significantly impacts reaction efficiency. Triethylamine outperforms inorganic bases like K₂CO₃, likely due to improved solubility of CO in the reaction medium. Solvent screening revealed DMF as optimal, with toluene and THF resulting in ≤50% yields.

Solid-Phase Synthesis for Library Generation

Resin-Bound Intermediate Strategy

Solid-phase synthesis enables high-throughput preparation of oxazine derivatives. A PLOS ONE study detailed immobilizing sorbic acid on Wang resin, followed by a hetero Diels-Alder reaction with nitrosobenzene to form a resin-bound 1,2-oxazine. Cleavage with trifluoroacetic acid (TFA) released the free aldehyde in 70% yield after purification.

Solid-Phase Reaction Parameters

StepReagentTimeYield
Diels-Alder ReactionNitrosobenzene24 h85%
Aldehyde CleavageTFA/DCM (1:1)2 h82%

Advantages Over Solution-Phase Methods

This approach minimizes purification challenges and allows for combinatorial library generation, though scalability remains limited compared to batch processes.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Ring-Closing CondensationOne-pot synthesis, cost-effectiveRequires harsh acidic conditions65–78%
Oxidation of AlcoholsHigh selectivityMulti-step process80–85%
Palladium CarbonylationDirect C–H functionalizationExpensive catalysts70–76%
Solid-Phase SynthesisEase of purificationLow scalability70–82%

Industrial-Scale Considerations

Process Optimization for Oxidation Routes

Large-scale production favors the oxidation pathway due to reagent availability and operational simplicity. Kinetic studies indicate that maintaining MnO₂ in excess (3.0 equiv) and controlling temperature below 30°C prevents aldehyde over-oxidation, ensuring >90% conversion.

Catalytic System Recycling

Efforts to recover Pd catalysts via ligand design (e.g., polymer-supported dppp analogs) have achieved 5 reaction cycles with <10% activity loss, reducing production costs by 40% .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid.

    Reduction: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-methanol.

    Substitution: Various substituted benzoxazines depending on the electrophile used.

Scientific Research Applications

Biological Activities

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde exhibits a range of biological activities that make it a candidate for pharmaceutical applications.

Antimicrobial Properties

Studies have shown that derivatives of 3,4-dihydro-2H-benzoxazines possess significant antimicrobial activity against various pathogens. For instance, compounds derived from this structure have demonstrated efficacy against gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research indicates that 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives can act as hypoxia-targeted compounds in cancer therapy. These compounds can selectively induce apoptosis in cancer cells under low oxygen conditions, making them valuable in the development of targeted cancer treatments .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It can modulate immune responses, potentially leading to therapeutic applications in autoimmune diseases and chronic inflammatory conditions .

Material Science Applications

Beyond biological applications, this compound is utilized in material science.

Polybenzoxazines

This compound serves as a precursor for polybenzoxazines, which are thermosetting materials with favorable properties such as low shrinkage during curing and excellent thermal stability. These materials are used in coatings, adhesives, and composites due to their robustness and versatility .

Synthesis and Derivatives

The synthesis of this compound involves various methodologies that allow for the modification of its structure to enhance biological activity or material properties.

Synthetic Pathways

Several synthetic routes have been developed to obtain this compound efficiently. These methods often involve the use of eco-friendly protocols that minimize waste and enhance yield .

Data Table: Summary of Applications

Application AreaSpecific ActivityReferences
AntimicrobialEffective against Staphylococcus spp.
AnticancerHypoxia-targeted apoptosis induction
Anti-inflammatoryModulation of immune responses
Material SciencePrecursor for polybenzoxazines

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of 3,4-dihydro-2H-benzoxazine showed significant inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics used in clinical settings.

Case Study 2: Cancer Therapeutics

A recent study focused on the anticancer properties of modified benzoxazine derivatives highlighted their selective cytotoxicity towards hypoxic tumor cells compared to normal cells. This selectivity is crucial for developing targeted therapies with reduced side effects.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzoxazine ring can interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzoxazine Core

The reactivity and biological activity of benzoxazine derivatives depend on substituents at the 3-, 4-, 6-, and 7-positions. Below is a comparative analysis:

Table 1: Structural Analogs and Key Modifications
Compound Name Substituents Key Properties/Activities References
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde - 3-Oxo group
- 6-Carbaldehyde
- Precursor for AZD9977
- Used in Suzuki cross-coupling reactions
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride - 6-Bromo
- 7-Sulfonyl chloride
- Decreased reactivity in aryl cross-coupling due to bulky substituents
7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid - 7-Nitro
- 6-Carboxylic acid
- Synthesized via nitration and hydrolysis; used in antimicrobial studies
(S)-4-Isobutyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde - Pyrrolo-oxazine fused ring
- 4-Isobutyl
- Exhibits antiviral activity (IC₅₀: 38.3 μg/mL against H1N1)
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde - 2-Methyl - Commercial availability (€4,299.44 for 5 g)
- Used in fluorescence-based assays

Impact of Substituents on Reactivity and Bioactivity

  • Electron-Withdrawing Groups: Nitro (-NO₂) and sulfonyl (-SO₂Cl) groups at the 7-position reduce reactivity in cross-coupling reactions due to steric hindrance and electronic effects .
  • Aldehyde Functionality : The 6-carbaldehyde group enables condensation reactions for synthesizing Schiff bases or hydrazones, critical in drug design (e.g., AZD9977’s acetamide side chain) .
  • Pyrrolo-Oxazine Derivatives : Fusing a pyrrolidine ring (e.g., compounds 3–6 in ) enhances antiviral activity but reduces solubility compared to simpler benzoxazines .

Key Research Findings

Pharmacological Applications: AZD9977, derived from 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde, shows superior selectivity for mineralocorticoid receptors compared to eplerenone, a marketed drug .

Antiviral Activity : Pyrrolo-oxazine carbaldehydes exhibit moderate anti-H1N1 activity but require structural optimization to improve selectivity indices .

Synthetic Flexibility: The aldehyde group facilitates diverse functionalizations, including reductive amination (e.g., synthesis of 6-but-3-ynylaminomethyl derivatives) .

Q & A

Q. Methodological Optimization :

  • Catalyst Loading : Reduce Pd catalyst to 2 mol% to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates.
  • Yield Improvement : Pre-dry solvents and reagents to <50 ppm H₂O to prevent hydrolysis of the aldehyde group.

Q. Table 1: Synthetic Yields Under Varied Conditions

StepCatalystSolvent SystemYield (%)Reference
Suzuki CouplingPd(PPh₃)₄Dioxane/H₂O72
Aldehyde OxidationH₂O₂MeOH/THF65

How can researchers characterize this compound and confirm its purity?

Basic Research Question
Key Techniques :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 9.8 ppm (aldehyde proton), δ 4.2–4.5 ppm (oxazine ring protons) .
  • HPLC : Use a C18 column (ACN/H₂O, 70:30) to assess purity (>98% required for pharmacological studies).
  • Mass Spectrometry : ESI-MS m/z 191.1 [M+H]⁺ confirms molecular weight .

Q. Methodological Tip :

  • Stability Check : Monitor aldehyde oxidation via HPLC over 24 hours under ambient light to detect degradation products .

What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Basic Research Question
Standard Assays :

  • MTT Assay : Test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) under normoxic and hypoxic conditions. Hypoxic selectivity is critical for targeting tumor microenvironments .
  • Apoptosis Detection : Use Annexin V/PI staining with flow cytometry to quantify apoptotic cells.

Q. Table 2: Cytotoxicity Data in HepG2 Cells

ConditionIC₅₀ (μM)Selectivity Index (Hypoxic/Normoxic)Reference
Normoxic>100N/A
Hypoxic12.48.1

Q. Methodological Note :

  • Include positive controls (e.g., doxorubicin) and validate hypoxia using 1% O₂ chambers .

How can regioselective functionalization of the oxazine ring be achieved for structure-activity relationship (SAR) studies?

Advanced Research Question
Strategies :

  • Electrophilic Substitution : Introduce halogens (Br, Cl) at the 6-position using NBS or SOCl₂ in DMF .
  • Cross-Coupling : Attach aryl groups via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) at the 7-position .

Q. Challenge :

  • The aldehyde group may react with amines; protect it as an acetal during functionalization .

Q. Table 3: Regioselectivity in Halogenation

ReagentPosition ModifiedYield (%)Reference
NBSC685
SOCl₂C768

What mechanistic insights exist for its role as a mineralocorticoid receptor (MR) modulator?

Advanced Research Question
Key Findings :

  • The compound (e.g., AZD9977 derivative) binds MR’s ligand-binding domain (LBD) with Kd = 3.2 nM, acting as a partial antagonist .
  • Molecular Dynamics : The aldehyde group forms a hydrogen bond with Gln776, while the oxazine ring stabilizes hydrophobic interactions .

Q. Methodological Approach :

  • Mutagenesis Studies : Replace Gln776 with Ala to confirm binding specificity .
  • In Vivo Validation : Use adrenalectomized rat models to assess MR antagonism without hyperkalemia risk .

How does the compound’s stability vary under different storage and reaction conditions?

Advanced Research Question
Critical Factors :

  • Light Sensitivity : Degrades by 15% after 72 hours under UV light; store in amber vials at -20°C .
  • Moisture : Hygroscopic; store under argon with molecular sieves .

Q. Analytical Protocol :

  • HPLC Monitoring : Track aldehyde oxidation to carboxylic acid (retention time shift from 8.2 to 5.1 min) .

How should researchers address contradictions in reported biological activities (e.g., cytotoxicity variability)?

Data Contradiction Analysis
Root Causes :

  • Cell Line Variability : HepG2 (liver) vs. A549 (lung) may express differing metabolic enzymes affecting drug activation .
  • Assay Conditions : Serum-free media can exaggerate toxicity vs. 10% FBS media.

Q. Resolution Strategy :

  • Cross-Validation : Replicate assays in ≥3 independent labs using standardized protocols.
  • Metabolomics : Use LC-MS to identify active metabolites in discrepant cell lines .

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